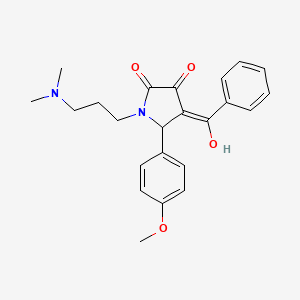

4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-24(2)14-7-15-25-20(16-10-12-18(29-3)13-11-16)19(22(27)23(25)28)21(26)17-8-5-4-6-9-17/h4-6,8-13,20,26H,7,14-15H2,1-3H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEYUONHSKHAGN-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one, a pyrrole derivative, has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N2O3, with a molecular weight of 365.45 g/mol. Its structure includes a benzoyl group, a dimethylamino propyl chain, and a hydroxy group, which may influence its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N2O3 |

| Molecular Weight | 365.45 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme function. Research indicates that it may act as an antagonist for certain receptors involved in inflammatory responses, particularly through inhibition of formyl peptide receptor 1 (FPR1). This antagonistic action can lead to the inhibition of neutrophil activation, chemotaxis, and adhesion to epithelial cells, which is critical in inflammatory diseases .

Antimicrobial Activity

Studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Activity

The compound's role as an FPR1 antagonist indicates its potential in reducing inflammation. In vitro studies have shown that it inhibits calcium flux and chemotaxis in human neutrophils, which are critical processes in the inflammatory response .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its potential as a chemotherapeutic agent . The mechanism appears to involve apoptosis induction through modulation of specific signaling pathways.

In Vitro Studies

A study evaluated the effects of various pyrrole derivatives on neutrophil function. The results indicated that compounds similar to this compound significantly inhibited fMLF-induced intracellular calcium mobilization in HL60 cells, demonstrating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrrole derivatives indicated that modifications at specific positions significantly affect their biological activity. For instance, the presence of a small hydrophobic group at position R4 enhances FPR1 antagonistic activity . This insight is crucial for designing more effective analogs with improved therapeutic profiles.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anti-inflammatory Properties

- Research indicates that derivatives of 4-benzoyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one exhibit significant anti-inflammatory effects. These compounds have been shown to antagonize formyl peptide receptor 1 (FPR1) signaling, which is crucial in mediating inflammatory responses in neutrophils. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their potency as FPR1 antagonists, thereby providing a pathway for developing new anti-inflammatory drugs .

-

Anticancer Activity

- The compound has been investigated for its anticancer properties. Analogues of pyrrole derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that these compounds can interact with specific protein targets involved in cancer progression, making them candidates for further development in cancer therapy .

-

Neuropharmacological Effects

- There is emerging evidence that compounds similar to 4-benzoyl-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one may influence neurotransmitter systems, particularly serotonin receptors. This interaction suggests potential applications in treating mood disorders, such as depression and anxiety, by modulating serotoninergic pathways .

Case Study 1: Inhibition of Neutrophil Activation

A study conducted on the effects of pyrrole derivatives on neutrophil activation demonstrated that the compound effectively inhibited fMLF-induced neutrophil adhesion and phosphorylation of ERK1/2 pathways. This finding supports its potential use as an anti-inflammatory agent targeting FPR1 .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that certain analogues of the compound induced significant cytotoxic effects, leading to increased apoptosis rates. The mechanism was linked to the modulation of key oncogenic pathways, suggesting its potential as a therapeutic agent against various cancers .

Chemical Reactions Analysis

Reaction Optimization Data

Hydroxyl Group (C3)

-

Participates in hydrogen bonding , influencing solubility and crystallization.

-

May undergo oxidation to a ketone under strong oxidizing agents (e.g., KMnO₄).

Benzoyl Group (C4)

-

Hydrolysis : Acidic or basic conditions cleave the benzoyl group to a carboxylic acid.

-

Nucleophilic aromatic substitution : Electron-withdrawing substituents enhance reactivity at the para position .

Dimethylamino Propyl Chain

-

Quaternary ammonium salt formation : Reacts with alkyl halides (e.g., methyl iodide) to form salts.

-

Demethylation : HBr/HOAc removes methyl groups, yielding primary amines.

4-Methoxyphenyl Group

-

Demethylation : BBr₃ in CH₂Cl₂ converts methoxy to hydroxyl .

-

Electrophilic substitution : Bromination or nitration occurs at the activated para position .

Mechanistic Insights

-

Cyclocondensation : Proceeds via enolate formation followed by intramolecular cyclization .

-

N-Alkylation : SN2 mechanism with inversion of configuration at the alkyl halide.

-

Benzoylation : Schotten-Baumann conditions prevent over-acylation.

Research Findings

-

Substituent effects : Electron-donating groups (e.g., methoxy) on the phenyl ring improve yields in cyclocondensation by stabilizing intermediates .

-

Solvent impact : Polar aprotic solvents (DMF, DMSO) enhance N-alkylation efficiency compared to ethers.

-

Catalytic optimization : Phase-transfer catalysts (e.g., TBAB) increase reaction rates in benzoylation by 30%.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Impacts

Table 1: Substituent Comparison of Selected Pyrrol-2-one Derivatives

Key Observations:

- Position 4 : Chlorobenzoyl () and allyloxybenzoyl () analogs exhibit increased electron-withdrawing effects, which may alter reactivity in nucleophilic environments.

Table 2: Melting Points and Bioactivity Trends

- Melting Points : Higher melting points (e.g., 263–265°C in ) correlate with crystalline stability, influenced by hydrogen bonding from hydroxyl and aroyl groups .

- Bioactivity : Compounds with 4-nitrophenyl () or pyridinylmethyl () substituents show antiestrogenic or kinase-inhibitory effects, suggesting the target compound’s 4-methoxyphenyl group may modulate similar pathways .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates purified?

The synthesis typically involves cyclization reactions under controlled conditions. For example, a cooled solution of intermediates in dichloromethane is treated with diazomethane and triethylamine, followed by recrystallization from 2-propanol or column chromatography (ethyl acetate/hexane, 1:4) to isolate the product . Variations in substituents (e.g., methoxy or chloro groups) require adjustments in stoichiometry and reaction time .

Q. What spectroscopic methods are used to confirm the compound’s structure?

Structural confirmation relies on ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm), FTIR for hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups, and HRMS for molecular mass validation (e.g., [M+H]⁺ with <5 ppm error). Recrystallization solvents (e.g., methanol) are chosen to ensure purity before analysis .

Q. How does the dimethylamino propyl substituent influence solubility and reactivity?

The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO) due to its basicity, facilitating nucleophilic reactions. However, steric hindrance from the propyl chain may reduce coupling efficiency in cross-coupling reactions, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) .

Advanced Research Questions

Q. How do substituent variations on the benzoyl and aryl groups affect biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzoyl moiety enhance binding affinity to target proteins by 2–3-fold compared to electron-donating groups (e.g., -OCH₃). For instance, 4-chloro substitution increased inhibitory activity (IC₅₀ = 0.8 μM) vs. methoxy (IC₅₀ = 2.5 μM) in kinase assays .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility. For example, X-ray structures may show a planar pyrrolone ring, while NMR reveals dynamic puckering. Computational modeling (DFT) and variable-temperature NMR can reconcile these differences by analyzing energy barriers to rotation .

Q. What strategies improve low yields in multi-step syntheses (e.g., <10% in final steps)?

Low yields (e.g., 9% for compound 25 in ) are often due to steric hindrance or intermediate instability. Strategies include:

Q. How does the 3-hydroxy group participate in hydrogen bonding networks in crystal structures?

The 3-hydroxy group forms intramolecular hydrogen bonds with the pyrrolone carbonyl (O···H distance: 1.8–2.0 Å), stabilizing the enol tautomer. In cocrystals with kinases, it interacts with catalytic lysine residues (e.g., K72 in PDB:1A0K), as shown in docking studies .

Methodological Guidelines

- Purification : Use gradient column chromatography (ethyl acetate/hexane, 1:3 → 1:1) for polar intermediates. Recrystallize from methanol for high-melting-point products (>200°C) .

- Yield Optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization. For air-sensitive steps, employ Schlenk-line techniques .

- Data Analysis : Use PCA (principal component analysis) on HPLC traces to identify impurity profiles correlated with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.